4-Methyl-3-phenyl-4-pentenenitrile

Catalog No.
S8631335
CAS No.
M.F
C12H13N
M. Wt
171.24 g/mol
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4-Methyl-3-phenyl-4-pentenenitrile

Product Name

4-Methyl-3-phenyl-4-pentenenitrile

IUPAC Name

4-methyl-3-phenylpent-4-enenitrile

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3

InChI Key

NTODROWYTIXXMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#N)C1=CC=CC=C1

IUPAC Nomenclature and Systematic Identification

The systematic name 4-methyl-3-phenyl-4-pentenenitrile follows IUPAC rules, where:

  • Pentenenitrile denotes a five-carbon chain with a nitrile (–C≡N) group at position 1.
  • 4-penten indicates a double bond between carbons 4 and 5.
  • 3-phenyl and 4-methyl describe substituents on carbons 3 and 4, respectively.

Molecular Formula: $$ \text{C}{12}\text{H}{13}\text{N} $$
Molecular Weight: 171.24 g/mol
CAS Registry Number: Not explicitly listed in available databases, but structurally related compounds like 4-methyl-3-phenylpentanenitrile (CAS 1131-43-7) and 4-pentenenitrile (CAS 592-51-8) provide indirect validation.

Molecular Geometry and Stereochemical Considerations

The compound’s structure features:

  • A conjugated system between the double bond (C4–C5) and the nitrile group, enabling resonance stabilization.
  • A phenyl group at C3 introducing steric bulk and planarity, which influences reactivity.
  • A methyl group at C4 that may induce stereoelectronic effects on the double bond.

Stereoisomerism is possible if the double bond adopts an E or Z configuration. However, no experimental data on its stereochemical preferences are available. Computational modeling (e.g., DFT) could predict the energetically favored conformation.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR:
    • Protons adjacent to the nitrile (C1: $$ \delta $$ 2.5–3.0 ppm, multiplet).
    • Allylic protons near the double bond (C3 and C4: $$ \delta $$ 5.5–6.5 ppm, multiplet).
    • Aromatic protons from the phenyl group (C3: $$ \delta $$ 7.2–7.6 ppm, multiplet).
  • $$^{13}$$C NMR:
    • Nitrile carbon ($$ \delta $$ 115–120 ppm).
    • Double-bond carbons (C4 and C5: $$ \delta $$ 125–135 ppm).
    • Quaternary carbons (C3 and C4: $$ \delta $$ 40–50 ppm).

Infrared (IR) Spectroscopy

  • Strong absorption at 2240 cm$$^{-1}$$ (C≡N stretch).
  • Medium peaks at 1640 cm$$^{-1}$$ (C=C stretch) and 3050 cm$$^{-1}$$ (aromatic C–H).

UV-Vis Spectroscopy

  • Absorption bands in the 210–260 nm range due to π→π* transitions in the conjugated system.

Crystallographic Analysis and X-ray Diffraction Data

No X-ray crystallographic data for 4-methyl-3-phenyl-4-pentenenitrile are available. However, related nitriles like 4-methyl-3-phenylpentan-2-one (CID 2776065) exhibit monoclinic crystal systems with space group P2$$_1$$/c, suggesting potential similarities in packing motifs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

171.104799419 g/mol

Monoisotopic Mass

171.104799419 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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